molecular formula C18H24F3NO3 B8466261 1-Boc-4-[Hydroxy-(4-trifluoromethylphenyl)methyl]piperidine

1-Boc-4-[Hydroxy-(4-trifluoromethylphenyl)methyl]piperidine

Cat. No. B8466261
M. Wt: 359.4 g/mol
InChI Key: XWCQLHPHWADJAQ-UHFFFAOYSA-N
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Patent
US07491735B2

Procedure details

To a solution of 4-[hydroxy-(4-trifluoromethylphenyl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (1.07 g, 2.98 mmol) in CH2Cl2 (15 mL) were added PCC (1.93 g, 8.94 mmol) and SiO2 (3.86 g) and the mixture was stirred at room temperature for 75 minutes. The mixture was filtered through a silica gel plug (1:4, EtOAc/Hexanes) to afford 4-(4-trifluoromethyl-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester (800 mg, 75%) as a white solid. 1H NMR (CDCl3) δ 1.47 (s, 9H), 1.68-1.75 (m, 2H), 1.85 (d, 2H, J=12.0 Hz), 2.91 (t, 2H, J=11.4 Hz), 3.36-3.43 (m, 1H), 4.13-4.19 (m, 2H), 7.75 (d, 2H, J=8.1 Hz), 8.03 (d, 2H, J=8.1 Hz).
Name
Quantity
1.93 g
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH:14]([OH:25])[C:15]2[CH:20]=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([C:14](=[O:25])[C:15]2[CH:20]=[CH:19][C:18]([C:21]([F:22])([F:23])[F:24])=[CH:17][CH:16]=2)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C1=CC=C(C=C1)C(F)(F)F)O
Name
Quantity
1.93 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
SiO2
Quantity
3.86 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 75 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a silica gel plug (1:4, EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C1=CC=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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